molecular formula C8H12O3 B053461 1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde CAS No. 124572-92-5

1-(2-Methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde

Cat. No. B053461
M. Wt: 156.18 g/mol
InChI Key: UALIMNAGTUSPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06376480B1

Procedure details

10 g of 96 in 500 ml of methylene chloride is dissolved, and 3.7 g of sodium acetate (anhydrous) and 19.3 g of pyridinium chlorochromate are added. It is now stirred for 2 hours under argon. It is diluted with 1 l of diethyl ether and then filtered on Celite. Concentration by evaporation of the solvent followed by chromatographic purification on silica gel with ethyl acetate/hexane yields 8.1 g of 1-(2-methyl-1,3-dioxolan-2-yl)cyclopropanecarbaldehyde 97 as a colorless oil.
Name
96
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([C:7]2([CH2:10][OH:11])[CH2:9][CH2:8]2)[O:6][CH2:5][CH2:4][O:3]1.C([O-])(=O)C.[Na+].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl.C(OCC)C>[CH3:1][C:2]1([C:7]2([CH:10]=[O:11])[CH2:9][CH2:8]2)[O:3][CH2:4][CH2:5][O:6]1 |f:1.2,3.4|

Inputs

Step One
Name
96
Quantity
10 g
Type
reactant
Smiles
CC1(OCCO1)C1(CC1)CO
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
19.3 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
It is now stirred for 2 hours under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered on Celite
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
by evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
followed by chromatographic purification on silica gel with ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1(OCCO1)C1(CC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.